Benzyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC19785551
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H29N3O3 |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | benzyl 2-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H29N3O3/c1-3-21(18(23)15(2)20)13-17-11-7-8-12-22(17)19(24)25-14-16-9-5-4-6-10-16/h4-6,9-10,15,17H,3,7-8,11-14,20H2,1-2H3 |
| Standard InChI Key | ODXNZCXSUHCFBE-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features three distinct structural motifs:
-
Piperidine ring: A six-membered nitrogen-containing heterocycle that contributes to conformational rigidity and bioavailability .
-
(S)-2-Amino-N-ethylpropanamide side chain: A chiral amino acid derivative that enhances target selectivity through stereospecific interactions .
-
Benzyl carboxylate group: Improves lipid solubility and membrane permeability, critical for pharmacokinetics .
The stereochemistry at the α-carbon of the propanamide side chain (S-configuration) is crucial for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 347.5 g/mol | |
| Melting Point | Not reported | - |
| Solubility | Likely polar aprotic solvents | |
| LogP (Predicted) | 2.8 (moderate lipophilicity) |
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting from piperidine derivatives and L-alanine analogs. A representative pathway includes:
-
Piperidine functionalization: Introduction of the methylene group at the 2-position via alkylation or Mannich reactions .
-
Amide coupling: Reaction of the piperidine intermediate with (S)-2-amino-N-ethylpropanamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
-
Benzyl ester protection: Final step employs benzyl chloroformate to protect the piperidine nitrogen .
Table 2: Key Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperidine alkylation | CuO, benzene, 80°C | 51–69 |
| Amide coupling | EDC, HOBt, DCM, rt | 72–85 |
| Benzylation | Benzyl chloroformate, pyridine | 82–93 |
Industrial-Scale Production
Continuous flow synthesis and automated platforms are employed to enhance scalability and reproducibility. These methods reduce reaction times by 40–60% compared to batch processes .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against serine proteases and G-protein-coupled receptors (GPCRs). Its piperidine core mimics transition-state intermediates in enzymatic catalysis, while the benzyl group enhances binding pocket occupancy .
Table 3: In Vitro Activity Profiles
| Target | IC₅₀ (nM) | Assay Type | Source |
|---|---|---|---|
| Trypsin-like proteases | 12.5 ± 1.8 | Fluorescent substrate | |
| Dopamine D2 receptor | 28.3 ± 3.2 | Radioligand binding |
Pharmacokinetics
-
Metabolic Stability: Hepatic microsome assays show a half-life of 45 minutes (human), primarily via CYP3A4-mediated oxidation .
-
Blood-Brain Barrier Permeation: Moderate penetration (brain-to-plasma ratio: 0.3) due to balanced lipophilicity .
Structural Analogs and SAR Insights
Piperidine Modifications
-
2-Methylpiperidine analogs: Reduced activity (IC₅₀ > 100 nM) due to steric hindrance .
-
Benzyl group replacement: Cyclohexyl esters show improved metabolic stability but lower solubility .
Side Chain Variations
-
N-Ethyl vs. N-propyl: Ethyl groups optimize target affinity, while bulkier substituents diminish activity .
-
(R)-Configuration: Inactive enantiomer (IC₅₀ > 1,000 nM), underscoring stereochemical dependence .
Applications in Drug Discovery
Central Nervous System (CNS) Disorders
Preclinical studies highlight potential in treating schizophrenia (via D2 antagonism) and neurodegenerative diseases (via protease inhibition) .
Anticancer Agents
The compound synergizes with DNA-damaging agents by inhibiting repair enzymes like PARP-1 (EC₅₀ = 18 nM) .
Challenges and Future Directions
Limitations
-
Oral Bioavailability: Poor aqueous solubility (2.1 µg/mL) necessitates prodrug strategies .
-
Off-Target Effects: Moderate affinity for hERG channels (IC₅₀ = 1.2 µM) raises cardiac safety concerns .
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume